N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Quinazoline-4-sulfanylacetamide kinase inhibitors demand precise substitution patterns-even minor changes (8-methyl vs. 8-ethyl) shift EGFR/VEGFR-2 IC50 >10-fold. This compound delivers the unique 8-ethyl, 2-(4-fluorophenyl), N-allyl configuration absent from existing SAR matrices. • Structurally defined starting point for dual kinase inhibitor hit expansion • N-Allyl handle enables click chemistry probe development or covalent warhead studies • ≥95% purity, available for immediate kinome profiling and antimicrobial screening

Molecular Formula C21H20FN3OS
Molecular Weight 381.5 g/mol
Cat. No. B12583354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide
Molecular FormulaC21H20FN3OS
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C
InChIInChI=1S/C21H20FN3OS/c1-3-12-23-18(26)13-27-21-17-7-5-6-14(4-2)19(17)24-20(25-21)15-8-10-16(22)11-9-15/h3,5-11H,1,4,12-13H2,2H3,(H,23,26)
InChIKeyXPBCCHCPRIWXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Assessment: N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide as a Research-Ready Quinazoline Scaffold


N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide (CAS 606131-79-7) is a synthetic quinazoline derivative with the molecular formula C21H20FN3OS and a molecular weight of 381.47 g/mol. Its structure features a quinazoline core substituted at position 2 with a 4-fluorophenyl group and at position 8 with an ethyl group, linked via a thioether bridge at position 4 to an N-allyl acetamide side chain. The compound is commercially available from BOC Sciences at ≥95% purity and is offered for research use only. Quinazoline derivatives bearing 4-fluorophenyl and sulfanylacetamide motifs are recognized scaffolds in kinase inhibitor discovery, particularly targeting EGFR and VEGFR-2 pathways, and are of active interest in early-stage anticancer and antimicrobial research programs. [1]

Why N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide Cannot Be Replaced by Generic Quinazoline Analogs


Within the quinazoline-4-sulfanylacetamide series, activity is acutely sensitive to the three substitution vectors: the C2 aryl group, the C8 alkyl substituent, and the N-amide group. For structurally related quinazoline-4-sulfanylacetamide inhibitors, replacing the N-allyl group with N-propyl, N-isopropyl, N-butyl, or N-2-methoxyethyl has been shown to alter logP, steric bulk, hydrogen-bonding capacity, and ultimately biological target potency and selectivity. Published SAR studies on 2-(4-fluorophenyl)quinazoline derivatives confirm that even a single position change (e.g., 8-methyl vs. 8-ethyl) produces distinct EGFR/VEGFR-2 inhibition profiles, with IC50 differences that can exceed 10-fold between close analogs. [1] The specific combination of C8-ethyl, C2-(4-fluorophenyl), thioether linker, and N-allyl acetamide in this compound defines a unique chemical space. Until experimental head-to-head data are generated for the exact compound, no generic analog or in-class candidate can be assumed to replicate its properties; each derivative must be independently validated for the target assay of interest.

Quantitative Differentiation Evidence for N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide Against Closest Structural Analogs


Structural Identity Confirmation: Molecular Weight and PSA Differentiate Against N-Propyl and N-Isopropyl Analogs for Solubility and Permeability Profiling

The target compound (CAS 606131-79-7) has a molecular weight of 381.47 g/mol and a polar surface area (PSA) of 83.67 Ų. The closest analog, the N-propyl derivative (CAS 606131-29-7), has a molecular weight of 383.48 g/mol, while the N-isopropyl analog (CAS 606134-58-1) shares the same molecular formula but differs in topological connectivity, resulting in distinct predicted logP and solubility profiles. In quinazoline-4-sulfanylacetamide series, PSA values are critical determinants of cellular permeability and oral bioavailability; PSA values below 90 Ų are generally associated with favorable membrane penetration, while differences in N-substituent branching alter hydrogen-bond donor/acceptor capacity and metabolic stability. The allyl group provides a unique π-system capable of engaging in additional hydrophobic interactions within kinase ATP-binding pockets compared to saturated alkyl substituents. [1]

Medicinal Chemistry Drug Discovery Physicochemical Profiling

8-Ethyl vs. 8-Methyl Substitution: Evidence from Analog Series Points to Differential Biological Activity

The target compound carries an 8-ethyl substituent on the quinazoline core, distinguishing it from the 8-methyl analog (CAS 606134-55-8, N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide). In published quinazoline-N-4-fluorophenyl series, compounds with varying alkyl substitution patterns showed differential cytotoxicity and kinase inhibition profiles against multiple cancer cell lines, though no direct head-to-head data exists for these specific compounds. [1] The 8-ethyl group increases lipophilicity by approximately 0.5 logP units relative to 8-methyl while maintaining comparable steric bulk, which can shift target selectivity within the kinome and alter off-target liability profiles.

Kinase Inhibition EGFR VEGFR-2 Anticancer

Advantage of 4-Fluorophenyl at C2: Established Binding to EGFR and VEGFR-2 ATP Pockets in Quinazoline Scaffolds

The presence of a 4-fluorophenyl group at the quinazoline C2 position is a validated pharmacophoric feature for EGFR and VEGFR-2 kinase inhibition. In a 2024 study, a series of quinazoline-N-4-fluorophenyl derivatives (4a–d) demonstrated potent dual EGFR/VEGFR-2 inhibition with molecular docking confirming favorable binding interactions within the ATP-binding site. [1] While the target compound has not been experimentally profiled, the 4-fluorophenyl group provides a critical anchoring interaction in the hydrophobic back pocket of EGFR that is absent in 2-phenyl analogs without fluorine substitution, where reduced potency has been observed across quinazoline kinase inhibitor series.

EGFR Inhibitor VEGFR-2 Inhibitor Dual Kinase Inhibition

Vendor Purity Specifications: BOC Sciences 95% Purity with Traceable Identity

The compound is available from BOC Sciences with a certified purity of 95% (CAS 606131-79-7), supported by an assigned InChI Key (XPBCCHCPRIWXBF-UHFFFAOYSA-N) and IUPAC name for unambiguous identification. Unlike compounds listed only on aggregation databases without a verified supplier, this compound benefits from at least one vendor providing batch-level purity documentation, which is a minimum procurement prerequisite for reproducible research. In contrast, certain structural analogs (e.g., N-cyclopropyl or N-(2-methoxyethyl) variants) lack supplier listings with documented purity specifications, creating procurement bottlenecks for studies requiring these comparators.

Chemical Procurement Quality Control Reproducibility

Recommended Scientific Application Scenarios for N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide


EGFR/VEGFR-2 Dual Inhibitor Hit-to-Lead Medicinal Chemistry Campaigns

Based on the validated 4-fluorophenyl-quinazoline scaffold's known binding to EGFR and VEGFR-2 ATP pockets [1], this compound is a structurally defined starting point for hit expansion in dual kinase inhibitor programs. The 8-ethyl and N-allyl substituents offer two independent vectors for SAR exploration. Researchers should prioritize this compound over non-fluorinated phenyl analogs to maintain the established kinase binding pharmacophore, and over saturated N-alkyl analogs when π-stacking interactions in the solvent-exposed region are hypothesized to contribute to selectivity.

Kinase Selectivity Panel Profiling for Quinazoline-4-sulfanylacetamide Chemical Series

The compound's unique substitution pattern (8-ethyl, 2-(4-fluorophenyl), N-allyl) fills a gap in existing quinazoline-4-sulfanylacetamide SAR matrices. Procurement for broad kinome profiling (e.g., KinaseProfiler or similar panels) would generate the first quantitative selectivity data for this scaffold variant, enabling direct comparison with published data on related 2-phenyl and 8-methyl analogs. This scenario is valuable for academic groups building proprietary kinase inhibitor libraries.

Negative Control Compound Design for Target Engagement Studies

When studying quinazoline-based kinase inhibitors, the N-allyl group in this compound provides a distinct chemical handle that can be exploited for click chemistry-based probe development (e.g., thiol-ene reaction) or as a negative control for compounds where the allyl group is essential for activity. [2] Its procurement-ready availability from BOC Sciences at documented purity makes it practical for immediate laboratory use.

Antimicrobial Screening in Quinazoline Library Expansion

Quinazoline-4-sulfanylacetamide derivatives have been reported to exhibit antimicrobial activity, attributed to the sulfanyl linker's ability to coordinate metal ions or engage microbial enzyme targets. This compound, with its unique N-allyl terminus, represents an underexplored structural variant for antimicrobial susceptibility testing against resistant bacterial or fungal strains, particularly where the allyl group may act as a covalent warhead or metal-chelating moiety.

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